BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of AZD7545 and CPI-613
in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD7545

cat. No.: B15615159

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two metabolic inhibitors,
AZD7545 and CPI-613 (devimistat), which have been investigated for their therapeutic
potential by targeting cellular metabolism. While both compounds modulate the tricarboxylic
acid (TCA) cycle, they do so through distinct mechanisms, leading to different downstream
effects and clinical trajectories. This analysis is supported by experimental data, detailed
methodologies for key experiments, and visualizations of the affected signaling pathways.

Executive Summary

AZD7545 is a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2),
developed by AstraZeneca for the treatment of type 2 diabetes. Its clinical development
appears to have been discontinued. By inhibiting PDHK2, AZD7545 activates the pyruvate
dehydrogenase (PDH) complex, promoting the conversion of pyruvate to acetyl-CoA and
enhancing mitochondrial respiration.

In contrast, CPI-613 is a lipoic acid analog that directly inhibits two key enzymes within the TCA
cycle: the pyruvate dehydrogenase complex and the a-ketoglutarate dehydrogenase (a-KGDH)
complex. This dual inhibition disrupts mitochondrial metabolism in cancer cells, leading to
apoptosis. CPI-613 has been investigated primarily as an anti-cancer agent.

This guide will delve into the mechanisms of action, present comparative quantitative data,
provide detailed experimental protocols for relevant metabolic assays, and visualize the
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signaling pathways involved.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for AZD7545 and CPI-613 based on
available preclinical studies.

Table 1: In Vitro Inhibitory and Activator Potency
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Species/Sy Reference(s
Compound Target(s) Parameter Value
stem )
Recombinant
AZD7545 PDHK1 ICso 36.8 nM [1]
Human
Recombinant
PDHK2 ICso 6.4 nM [1]
Human
Recombinant
PDHK3 ICso 600 nM
Human
o Stimulatory at  Recombinant
PDHK4 Activity [1]
>10 nM Human
In the
PDH Activity ECso 5.2 nM presence of [1]
PDHK?2
Pyruvate Rat
o ECso 105 nM [1]
Oxidation Hepatocytes
PDH
H460 human
complex, o-
CPI-613 ECso 120 uM lung cancer
KGDH
cells
complex
PDH
Saos-2
complex, o-
ECso 120 uM human
KGDH
sarcoma cells
complex
AsPC-1 and
Cell PANC-1
] ] ICso ~200 uM ]
Proliferation pancreatic
cancer cells
6606PDA
Cell murine
) ) ICso0 316 uM (24h) )
Proliferation pancreatic
cancer cells
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Table 2: Clinical Trial Information

Indication(s Key Reference(s
Compound Phase T Status
) Findings )
Showed
potential to ] ]
i Discontinued
o improve
Type 2 Preclinical/Ea (reasons not
AZD7545 i o glucose ]
Diabetes rly Clinical ] publicly
control in )
] disclosed)
animal
models.
Did not meet
primary
endpoint of
improving
) Phase 3 Development
Pancreatic overall o
CPI1-613 (AVENGER o ongoing in [2]
Cancer survival in ]
500) o other trials
combination
with
MFOLFIRINO
X.
Acute Phase 3 Did not meet Development
Myeloid (ARMADA primary ongoing in [2]
Leukemia 2000) endpoint. other trials
Combination
with
MFOLFIRINO
] X was
Pancreatic _
feasible but
Cancer )
Phase 1/2 did not meet Completed [3]
(LAPC/BRPC _
) primary
endpoint of
doubling
overall
survival.
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Experimental Protocols

Detailed methodologies for key experiments cited in the study of AZD7545 and CPI-613 are
provided below.

Pyruvate Dehydrogenase Kinase (PDHK) Inhibition
Assay (for AZD7545)

This radiometric assay quantifies the ability of AZD7545 to inhibit the phosphorylation of the
PDH Ela subunit by a specific PDHK isoform.

Materials:

e Recombinant human PDHK isoenzymes (e.g., PDHK2)

e PDH Ela subunit (substrate)

 [y-32P]ATP (radiolabeled phosphate donor)

e AZD7545

e Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgClz, 5 mM KCI, 1 mM DTT)
e Stop Solution (e.g., 75 mM phosphoric acid)

e Phosphocellulose filter plates

Scintillation counter and fluid
Procedure:
o Compound Preparation: Prepare serial dilutions of AZD7545 in the assay buffer.

e Reaction Setup: In a 96-well plate, combine the recombinant PDHK enzyme, the PDH Ela
substrate, and the diluted AZD7545 or vehicle control.

e Initiation: Start the kinase reaction by adding [y-32P]ATP to each well.
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Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for
phosphorylation.

Termination: Stop the reaction by adding the stop solution.

Washing: Transfer the reaction mixture to a phosphocellulose filter plate and wash multiple
times with phosphoric acid to remove unincorporated [y-32P]ATP.

Detection: After drying the plate, add scintillation fluid to each well and measure the
radioactivity using a scintillation counter. The amount of incorporated 32P is proportional to
the PDHK activity.

Data Analysis: Calculate the percentage of inhibition for each AZD7545 concentration
relative to the vehicle control and determine the I1Cso value by fitting the data to a dose-
response curve.

Pyruvate Dehydrogenase (PDH) Activity Assay

This spectrophotometric assay measures the activity of the PDH complex by monitoring the
reduction of NAD* to NADH.

Materials:

Cell or tissue lysates

PDH Assay Buffer (containing cofactors such as thiamine pyrophosphate, coenzyme A, and
MgCl2)

Pyruvate (substrate)

NAD+

A colorimetric probe that reacts with NADH (e.g., WST-1)
96-well plate

Spectrophotometer (plate reader)
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Procedure:

o Sample Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer containing
protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

o Reaction Mixture: In a 96-well plate, add a standardized amount of protein from each lysate.

e Initiation: Add a master mix containing the PDH assay buffer, pyruvate, NAD*, and the
colorimetric probe to each well to start the reaction.

o Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and
measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically
over a set period.

» Data Analysis: Calculate the rate of change in absorbance per minute (AOD/min), which is
proportional to the PDH activity. Normalize the activity to the protein concentration of the
lysate.

o-Ketoglutarate Dehydrogenase (a-KGDH) Activity
Assay

Similar to the PDH activity assay, this spectrophotometric method measures a-KGDH activity
by following the reduction of NAD* to NADH.

Materials:
o Mitochondrial extracts or purified enzyme

» Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgClz, thiamine
pyrophosphate, and coenzyme A)

o 0-Ketoglutarate (substrate)
 NAD+*
e Spectrophotometer

Procedure:
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Sample Preparation: Isolate mitochondria from cells or tissues or use a purified a-KGDH
enzyme preparation.

Reaction Setup: In a cuvette, combine the assay buffer, mitochondrial extract or purified
enzyme, and a-ketoglutarate.

Initiation: Start the reaction by adding NAD*.

Measurement: Immediately monitor the increase in absorbance at 340 nm, which
corresponds to the formation of NADH.

Data Analysis: Calculate the rate of NADH formation using the molar extinction coefficient of
NADH (6220 M~cm~1) to determine the enzyme activity.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito
Stress Test)

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess
mitochondrial function.

Materials:

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
Cultured cells

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP
(uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A
(Complex Il inhibitor).

Procedure:

o Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined density and
allow them to adhere overnight.
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o Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO:
incubator at 37°C overnight.

o Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed
Seahorse XF assay medium and incubate the cells in a non-CO:z incubator at 37°C for one
hour.

o Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports
of the hydrated sensor cartridge.

o Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF
Analyzer. The instrument will measure the basal OCR and then sequentially inject the
compounds to determine key parameters of mitochondrial respiration:

[¢]

Basal Respiration: Initial OCR measurement.

[¢]

ATP-linked Respiration: Decrease in OCR after oligomycin injection.

[e]

Maximal Respiration: OCR after FCCP injection.

o

Spare Respiratory Capacity: The difference between maximal and basal respiration.

[¢]

Non-mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection.

o Data Analysis: The Seahorse software calculates and plots the various parameters of
mitochondrial respiration.

Apoptosis Assay (Annexin V-FITC and Propidium lodide
Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:
o Cultured cells (treated and untreated)

e Annexin V-FITC conjugate
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e Propidium lodide (PI) solution

e 1X Annexin V Binding Buffer (containing CacClz)
e Flow cytometer

Procedure:

o Cell Harvesting: Harvest both adherent and suspension cells, including the culture medium
which may contain apoptotic cells.

e Washing: Wash the cells with cold PBS.

o Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of
approximately 1 x 10° cells/mL.

e Staining: To 100 uL of the cell suspension, add 5 pL of Annexin V-FITC and 5 pL of PI.
 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

e Analysis: Add 400 pL of 1X Annexin V Binding Buffer to each tube and analyze the cells by
flow cytometry within one hour.

[¢]

Viable cells: Annexin V-negative and Pl-negative.

[e]

Early apoptotic cells: Annexin V-positive and Pl-negative.

o

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

[¢]

Necrotic cells: Annexin V-negative and Pl-positive.

Mandatory Visualization
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways
affected by AZD7545 and CPI-613, as well as a general experimental workflow for their
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. obuchenie.bititechnika.com [obuchenie.bititechnika.com]

2. onclive.com [onclive.com]

3. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [A Comparative Analysis of AZD7545 and CPI-613 in
Metabolic Studies]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15615159?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615159?utm_src=pdf-custom-synthesis
https://obuchenie.bititechnika.com/img/file/42820615091.pdf
https://www.onclive.com/view/devimistat-falls-flat-in-metastatic-pancreatic-cancer-and-relapsed-refractory-aml
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.4172
https://www.benchchem.com/product/b15615159#comparative-analysis-of-azd7545-and-cpi-613-in-metabolic-studies
https://www.benchchem.com/product/b15615159#comparative-analysis-of-azd7545-and-cpi-613-in-metabolic-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b15615159#comparative-analysis-of-azd7545-and-
cpi-613-in-metabolic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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